2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide
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Overview
Description
2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-phenylallylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-phenylallylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with ethyl acetoacetate in the presence of a catalyst such as acetic acid.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Hydrazide Formation: The resulting compound is then treated with hydrazine hydrate to form the hydrazide group.
Schiff Base Formation: Finally, the hydrazide is condensed with an appropriate aldehyde (e.g., cinnamaldehyde) to form the Schiff base, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding hydrazide and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazide and aldehyde.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its triazole core, the compound is being investigated for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Drug Development: The compound serves as a lead structure for the development of new therapeutic agents.
Industrial Applications: It may find use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-phenylallylidene)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.
Hydrazide Derivatives: Compounds with hydrazide groups are known for their antimicrobial properties.
Schiff Bases: These compounds are widely studied for their potential therapeutic applications.
Uniqueness
2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-phenylallylidene)acetohydrazide is unique due to the combination of its triazole, thioether, and Schiff base functionalities. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
308096-14-2 |
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Molecular Formula |
C22H23N5O2S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-3-27-21(18-11-13-19(29-2)14-12-18)25-26-22(27)30-16-20(28)24-23-15-7-10-17-8-5-4-6-9-17/h4-15H,3,16H2,1-2H3,(H,24,28)/b10-7+,23-15+ |
InChI Key |
ATFZWVYSGPKNKK-ZREQCHBWSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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